molecular formula C6H11N3O2 B14235764 (2S)-5-Azido-2-methylpentanoic acid CAS No. 499101-12-1

(2S)-5-Azido-2-methylpentanoic acid

Cat. No.: B14235764
CAS No.: 499101-12-1
M. Wt: 157.17 g/mol
InChI Key: LCBQKSUSPAOOTE-YFKPBYRVSA-N
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Description

(2S)-5-Azido-2-methylpentanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the fifth carbon of a 2-methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Azido-2-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S)-5-bromo-2-methylpentanoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

(2S)-5-Bromo-2-methylpentanoic acid+NaN3(2S)-5-Azido-2-methylpentanoic acid+NaBr\text{(2S)-5-Bromo-2-methylpentanoic acid} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} (2S)-5-Bromo-2-methylpentanoic acid+NaN3​→(2S)-5-Azido-2-methylpentanoic acid+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Azido-2-methylpentanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF, DMSO)

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)

Major Products

    Reduction: (2S)-5-Amino-2-methylpentanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cycloaddition: 1,2,3-Triazole derivatives

Scientific Research Applications

(2S)-5-Azido-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S)-5-Azido-2-methylpentanoic acid largely depends on the context of its use. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via the Huisgen cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-Bromo-2-methylpentanoic acid: A precursor in the synthesis of (2S)-5-Azido-2-methylpentanoic acid.

    (2S)-5-Amino-2-methylpentanoic acid: A reduction product of this compound.

    (2S)-5-Azido-2-methylhexanoic acid: A structurally similar compound with an additional carbon in the backbone.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications.

Properties

CAS No.

499101-12-1

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-5-azido-2-methylpentanoic acid

InChI

InChI=1S/C6H11N3O2/c1-5(6(10)11)3-2-4-8-9-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

LCBQKSUSPAOOTE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCCN=[N+]=[N-])C(=O)O

Canonical SMILES

CC(CCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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